(4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one
Description
(4E)-3-(CHLOROMETHYL)-4-(2,6-DICHLOROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
Molecular Formula |
C11H6Cl3NO2 |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2,6-dichlorophenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H6Cl3NO2/c12-5-10-7(11(16)17-15-10)4-6-8(13)2-1-3-9(6)14/h1-4H,5H2/b7-4+ |
InChI Key |
WWYGWJFGOYBOEJ-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/2\C(=NOC2=O)CCl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=NOC2=O)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(CHLOROMETHYL)-4-(2,6-DICHLOROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl benzene.
Formation of the Dichlorobenzylidene Moiety: The dichlorobenzylidene group can be introduced through a condensation reaction between 2,6-dichlorobenzaldehyde and an appropriate precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(CHLOROMETHYL)-4-(2,6-DICHLOROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, ethers, or other substituted derivatives.
Scientific Research Applications
(4E)-3-(CHLOROMETHYL)-4-(2,6-DICHLOROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections.
Biological Studies: The compound can be used to study the biological activity of isoxazole derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-(2,6-DICHLOROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl and dichlorobenzylidene groups may enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (4E)-3-(CHLOROMETHYL)-4-(2,6-DICHLOROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE
- 2,6-Dichlorobenzylidene aminoguanidine
- N’-(2,6-DICHLOROBENZYLIDENE)HEXADECANOHYDRAZIDE
Uniqueness
(4E)-3-(CHLOROMETHYL)-4-(2,6-DICHLOROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and development.
Biological Activity
(4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one, with the CAS number 1142199-01-6, is a compound belonging to the oxazolone class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of (4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one is C11H6Cl3NO2. The compound features a chloromethyl group and a dichlorobenzylidene moiety, which are significant for its biological interactions.
1. Anti-inflammatory Activity
Research indicates that oxazolones exhibit a wide range of anti-inflammatory activities. In particular, derivatives of oxazolones have shown the ability to inhibit lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. For instance, some derivatives demonstrated IC50 values in the low micromolar range against LOX, suggesting that modifications in structure can enhance their inhibitory potential .
2. Analgesic Activity
The analgesic properties of oxazolones have been evaluated using various pharmacological tests. In studies involving animal models, compounds similar to (4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one were tested using the writhing test and hot plate test. Results indicated significant analgesic effects, with some compounds showing a reduction in pain responses comparable to standard analgesics .
3. Antimicrobial Activity
The antimicrobial potential of oxazolone derivatives has also been explored. Compounds from this class exhibited activity against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of (4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one and its derivatives to various biological targets. These studies revealed that the compound can form significant interactions through hydrogen bonding and hydrophobic interactions with key residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
